2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC20120521
Molecular Formula: C31H26ClN5OS
Molecular Weight: 552.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H26ClN5OS |
|---|---|
| Molecular Weight | 552.1 g/mol |
| IUPAC Name | 2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C31H26ClN5OS/c1-2-36-27-9-5-3-7-24(27)25-17-22(13-16-28(25)36)18-33-35-30(38)20-39-31-34-26-8-4-6-10-29(26)37(31)19-21-11-14-23(32)15-12-21/h3-18H,2,19-20H2,1H3,(H,35,38)/b33-18+ |
| Standard InChI Key | YAXBIUCCNQKQQP-DPNNOFEESA-N |
| Isomeric SMILES | CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl)C6=CC=CC=C61 |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl)C6=CC=CC=C61 |
Introduction
The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide represents a hybrid molecule featuring a benzimidazole core, a carbazole moiety, and a hydrazide functional group. This structure combines pharmacologically relevant scaffolds, making it a promising candidate for biological applications such as antimicrobial, anticancer, or enzyme inhibition studies. The presence of sulfur and hydrazide linkages further enhances its chemical reactivity and potential bioactivity.
Structural Features
The molecular formula of the compound is , with a molecular weight of approximately 490.01 g/mol. Key structural characteristics include:
-
Benzimidazole Unit: Known for its antimicrobial and anticancer properties.
-
Carbazole Moiety: Frequently associated with anticancer and anti-inflammatory activities.
-
Hydrazide Functional Group: Plays a critical role in forming Schiff bases, which are known for their diverse biological activities.
The compound's structure is depicted below:
| Feature | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 490.01 g/mol |
| Functional Groups | Benzimidazole, hydrazide, carbazole, sulfur linkage |
| Key Bonds | C=N (imine), S–C (thioether), N–H (hydrazide) |
Synthesis
The synthesis of this compound involves multi-step reactions starting from benzimidazole derivatives and carbazole aldehydes. The general procedure includes:
-
Formation of Benzimidazole Derivative:
-
Reacting 4-chlorobenzyl chloride with benzimidazole in the presence of a base.
-
Sulfur incorporation through thiolation reactions using thiourea or related reagents.
-
-
Hydrazone Formation:
-
Condensation of the sulfur-linked benzimidazole derivative with hydrazine hydrate to form the hydrazide intermediate.
-
-
Schiff Base Synthesis:
-
Reaction of the hydrazide intermediate with 9-ethylcarbazole aldehyde under reflux conditions in ethanol to yield the final compound.
-
Analytical Characterization
The synthesized compound is typically characterized using various spectroscopic and analytical techniques:
| Technique | Observation/Details |
|---|---|
| Infrared Spectroscopy (IR) | Characteristic peaks for C=N (imine), N-H (hydrazide), and aromatic C-H bonds observed. |
| Proton NMR (1^11H NMR) | Signals corresponding to aromatic protons, imine hydrogen, and hydrazide NH detected. |
| Mass Spectrometry (MS) | Molecular ion peak confirming the molecular weight at ~490 m/z. |
| Elemental Analysis | Consistent with theoretical values for carbon, hydrogen, nitrogen, sulfur, and chlorine. |
Biological Significance
The compound's hybrid structure suggests potential activity against various biological targets:
-
Antimicrobial Activity:
-
Benzimidazole derivatives are known to inhibit bacterial and fungal growth by targeting DNA synthesis or membrane integrity.
-
Carbazole moieties enhance antimicrobial efficacy due to their planar aromatic structure.
-
-
Anticancer Potential:
-
Schiff bases derived from hydrazides often exhibit cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting key enzymes.
-
Carbazole derivatives are known to intercalate DNA or inhibit topoisomerase enzymes.
-
-
Enzyme Inhibition:
-
The sulfur linkage and imine group may interact with metalloenzymes or oxidoreductases.
-
Potential Applications
Due to its structural features and anticipated bioactivities, this compound could be explored in:
-
Pharmaceutical research for developing novel antimicrobial or anticancer agents.
-
Enzyme inhibition studies targeting metalloproteins or oxidoreductases.
-
Material science applications where sulfur-containing heterocycles are utilized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume